molecular formula C19H28N2O3S B4507189 1-[(3-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine

1-[(3-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine

Cat. No.: B4507189
M. Wt: 364.5 g/mol
InChI Key: YDQGLYUIYUVSQW-UHFFFAOYSA-N
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Description

1-[(3-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is a useful research compound. Its molecular formula is C19H28N2O3S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.18206393 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have shown significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, indicating their potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Anticancer Agents

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from a derivative closely related to the query compound, showed strong anticancer activities, highlighting the potential of these derivatives in cancer therapy (Rehman et al., 2018).

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized and characterized, revealing insights into their chemical properties and structure-activity relationships. These studies offer a foundation for further exploration and application in medicinal chemistry and other fields (El-kashef et al., 2007).

Fluorescence-Tagged Histamine H3 Receptor Ligands

(3‐phenoxypropyl)piperidine derivatives, related to the query compound, have been developed as potent fluorescence-tagged ligands for the histamine H3 receptor, showing high affinities and aiding in the understanding of receptor binding sites (Amon et al., 2007).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone scaffolds and piperidine rings have demonstrated significant antioxidant capacity and anticholinesterase activity, suggesting their utility in developing therapeutic agents for oxidative stress-related and neurological disorders (Karaman et al., 2016).

Properties

IUPAC Name

[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-16-6-5-7-17(14-16)15-25(23,24)21-12-8-18(9-13-21)19(22)20-10-3-2-4-11-20/h5-7,14,18H,2-4,8-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQGLYUIYUVSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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